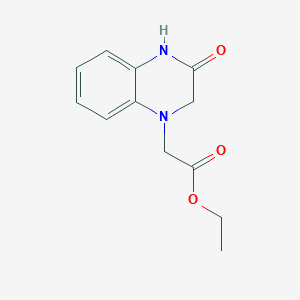

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a chemical compound with the molecular formula C12H14N2O3 . It is a derivative of quinoxaline, a class of compounds that exhibit a variety of biological activities including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties .

Molecular Structure Analysis

The conformation of the ester substituent in this compound is partially determined by an intramolecular N—H O hydrogen bond . The CH/NH portion of the heterocyclic ring is disordered over two sites in a 0.930 (5):0.070 (5) ratio with the disorder also extending to the O atom involved in the intramolecular N—H O hydrogen bond .Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.25 . Other physical and chemical properties such as boiling point and density are not detailed in the available resources .Scientific Research Applications

Corrosion Inhibition

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate has been studied for its potential as a corrosion inhibitor. Quantum chemical calculations based on Density Functional Theory (DFT) methods were performed on quinoxalines compounds, including a variant of this compound, to determine their efficiency as corrosion inhibitors for copper in nitric acid media. Theoretical results were consistent with experimental data, suggesting its effectiveness in this application (Zarrouk et al., 2014).

Molecular Structure Analysis

Studies on the crystal structure of variants of this compound have revealed significant details about its molecular interactions. For instance, one study detailed the short intramolecular contact between the nitrogen atom and a hydroxyl group in a related compound, providing insights into its molecular packing (Ferfra et al., 2000).

Tautomerism Studies

The compound has been a subject of tautomerism studies, where its structural isomers in different states (solid and solution) were analyzed. This study enhances understanding of its chemical properties and behavior (Chapman, 1966).

Inhibitor for c-Jun N-terminal Kinases

Derivatives of this compound have been synthesized and characterized for their potential as inhibitors for c-Jun N-terminal kinases. These studies included crystal structure analysis, molecular docking, and dynamics studies, suggesting potential therapeutic applications (Abad et al., 2020).

Antiviral Agent Research

Research has been conducted on novel quinoxaline derivatives, including variants of this compound, for their antiviral properties. These studies found that some derivatives exhibited potent activity against certain viral strains, hinting at its potential in antiviral drug development (Elzahabi, 2017).

Antimicrobial Activity

The compound's derivatives have been studied for their antimicrobial properties. This includes the synthesis of novel compounds with this chemical structure and testing their effectiveness against various bacteria and fungi (Moustafa & Elossaily, 2002).

Spectroscopic Analysis

Spectroscopic analysis like FT-IR, FT-Raman, and NMR have been conducted on derivatives of this compound. These studies provide insights into the molecular structure and potential pharmaceutical applications of these compounds (El-Azab et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Quinoxaline derivatives, a class to which this compound belongs, are known to exhibit a variety of biological activities .

Biochemical Pathways

Quinoxaline derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Quinoxaline derivatives are known to exhibit a variety of biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial effects .

Properties

IUPAC Name |

ethyl 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)13-9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWCBOWYLRLNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2691151.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2691153.png)

![2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2691162.png)

![3-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2691166.png)

![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)